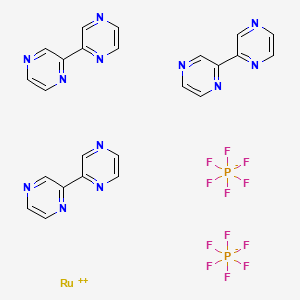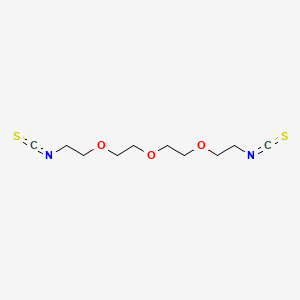![molecular formula C16H30N2O2 B8135311 tert-Butyl (9-aminospiro[5.5]undecan-3-yl)carbamate](/img/structure/B8135311.png)
tert-Butyl (9-aminospiro[5.5]undecan-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl (9-aminospiro[5.5]undecan-3-yl)carbamate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique spirocyclic structure, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (9-aminospiro[55]undecan-3-yl)carbamate typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar steps as the laboratory synthesis, with adjustments to optimize for cost, efficiency, and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (9-aminospiro[5.5]undecan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the spirocyclic core.
Reduction: Used to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Commonly involves the replacement of functional groups with other substituents to modify the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to achieve the desired transformations while maintaining the integrity of the spirocyclic structure .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Tert-Butyl (9-aminospiro[5.5]undecan-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which tert-Butyl (9-aminospiro[5.5]undecan-3-yl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s full potential .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate: Shares a similar spirocyclic structure but differs in the positioning of functional groups.
tert-Butyl (9-aminospiro[5.5]undecan-3-yl)carbamate derivatives: Various derivatives have been synthesized to explore the structure-activity relationship and enhance specific properties.
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(9-aminospiro[5.5]undecan-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-15(2,3)20-14(19)18-13-6-10-16(11-7-13)8-4-12(17)5-9-16/h12-13H,4-11,17H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGVFGCHEQPGNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CCC(CC2)N)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Butyl-2-[7-(1-butyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;hexafluorophosphate](/img/structure/B8135246.png)



![3,6-Diiodoimidazo[1,2-a]pyridine](/img/structure/B8135284.png)

![3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8135299.png)
![tert-Butyl n-[(3-ethylazetidin-3-yl)methyl]carbamate](/img/structure/B8135301.png)
![tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate](/img/structure/B8135305.png)



![1-Methylbicyclo[4.1.0]heptan-3-one](/img/structure/B8135348.png)
